(S)-(-)-Nornicotine bitartrate
CAS No.:
Cat. No.: VC0213492
Molecular Formula: C9H12N2 x 2 x C4H6O4
Molecular Weight: 148.2
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12N2 x 2 x C4H6O4 |
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Molecular Weight | 148.2 |
Introduction
Chemical Properties and Structure
(S)-(-)-Nornicotine bitartrate is chemically identified as (S)-3-(Pyrrolidin-2-yl)pyridine bitartrate. It serves as a precursor for PET tracer 11C-(-)-nicotine, making it valuable in neuroimaging studies . The compound possesses the following fundamental chemical properties:
Property | Value |
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Chemical Name | (S)-3-(Pyrrolidin-2-yl)pyridine bitartrate |
CAS Number (free base) | 494-97-3 |
Molecular Weight | 148.2 (free base) |
Molecular Formula | C9H12N2 · 2C4H6O6 |
Typical Purity | >98% |
Structure Type | Pyrrolidine alkaloid |
Structurally, (S)-(-)-Nornicotine differs from nicotine by the absence of an N-methyl group on the pyrrolidine ring. The (S) designation and (-) prefix indicate its specific stereochemistry and optical rotation properties, which are critical determinants of its biological activity and receptor binding characteristics .
Pharmacological Profile
Receptor Interactions
(S)-(-)-Nornicotine exhibits significant activity at nicotinic acetylcholine receptors (nAChRs), though with a different binding profile compared to nicotine. Research has demonstrated that:
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It binds to high-affinity nAChRs thought to be involved in S(-)-nicotine reinforcement
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Similar to S(-)-nicotine, S(-)-nornicotine evokes dopamine (DA) release in a calcium-dependent and mecamylamine-sensitive manner
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Alpha7 receptors are particularly responsive to nornicotine with an EC50 of approximately 17 μmol/L and maximum response of 50% compared to acetylcholine
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nAChRs containing the ligand-binding domain of alpha6 subunits (in the form of an alpha6/alpha3 chimera) also respond strongly to nornicotine with an EC50 of approximately 4 μmol/L
Metabolism and Distribution
(S)-(-)-Nornicotine exists in two primary contexts in the human body:
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As a direct constituent of tobacco products
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As an N-demethylated metabolite of nicotine in the brain
Importantly, following intermittent systemic administration of nicotine, significant levels of nornicotine accumulate in the brain, with nornicotine's brain half-life being approximately three times longer than that of nicotine. This extended presence suggests that nornicotine may produce less intense withdrawal symptoms compared to the more rapidly eliminated nicotine .
Comparison with R(+)-Nornicotine
The stereochemistry of nornicotine significantly impacts its biological activity. Direct comparisons between the enantiomers reveal important differences:
Parameter | S(-)-Nornicotine | R(+)-Nornicotine |
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Potency in evoking DA release in nucleus accumbens | Lower | Higher |
Potency in decreasing S(-)-nicotine self-administration | Lower | Higher |
Effect on locomotor activity | Produces hyperactivity (similar to nicotine) | Does not produce hyperactivity |
Relative clinical investigation level | Higher (relates to natural nicotine metabolite) | Lower |
While R(+)-nornicotine demonstrates greater potency in some neurochemical assays, the S(-) form bears greater similarity to naturally occurring nicotine in certain behavioral effects, contributing to its particular research significance .
Research Findings
Behavioral Effects
Studies examining the behavioral effects of (S)-(-)-Nornicotine have revealed several key findings:
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S(-)-nornicotine produces hyperactivity in rats, similar to the effects of S(-)-nicotine
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Nornicotine can dose-dependently reverse somatic signs of nicotine withdrawal in dependent mice
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Unlike cotinine (another nicotine metabolite), nornicotine appears to meaningfully contribute to the behavioral and reinforcing effects of tobacco
In controlled experiments evaluating locomotor activity and ultrasonic vocalizations in rats:
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High doses of nornicotine increased locomotor activity and blunted the locomotor stimulant effect of nicotine
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Nornicotine and high doses of nicotine decreased the 50-kHz call rate, with no clear evidence of an interaction effect
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The highest dose of nornicotine promoted flat calls over trills in ultrasonic vocalizations, suggesting specific effects on communicative behaviors
Analytical Methods
The detection and quantification of (S)-(-)-Nornicotine bitartrate in biological samples and pharmaceutical formulations requires specialized analytical methods. Chromatographic approaches have been developed to separate and identify nornicotine in complex matrices:
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Ultra-high-performance liquid chromatography (UHPLC) methods have been developed for analyzing nicotine and related compounds including nornicotine
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For the separation of nornicotine from other related compounds, the following parameters have proven effective:
The chromatographic profile reveals nornicotine eluting between cotinine and myosmine, with identified peaks showing appropriate resolution under optimized conditions .
Synthesis and Production
While (S)-(-)-Nornicotine bitartrate occurs naturally in tobacco and as a metabolite of nicotine, synthetic routes are important for research and potential therapeutic applications:
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(S)-Nornicotine can be synthesized via resolution of racemic mixtures
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The pure enantiomer can also be produced through stereoselective synthesis starting from N-methyl-L-prolinol
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(S)-Nornicotine can be converted to (S)-nicotine by N-methylation
The purification and isolation of (S)-(-)-Nornicotine bitartrate requires careful control of reaction conditions and multiple purification steps to achieve high enantiomeric purity.
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